6-ethoxy-4,5-dihydro-2H-indazole
Description
Contextualization within Indazole and Dihydroindazole Heterocyclic Chemistry
Indazoles, bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, and their partially saturated dihydroindazole counterparts, are privileged structures in drug discovery. nih.govresearchgate.netpnrjournal.com The indazole nucleus is a key component in a variety of biologically active compounds, including kinase inhibitors used in oncology and anti-inflammatory agents. researchgate.netnih.gov Dihydroindazoles, as non-aromatic analogs, offer a three-dimensional scaffold that can be advantageous for targeting specific protein-protein interactions.
The introduction of an ethoxy group at the 6-position of the dihydroindazole core, as seen in 6-ethoxy-4,5-dihydro-2H-indazole, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Such substitutions are a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Historical Development of Dihydroindazole Research
The synthesis of indazoles dates back to the late 19th century. Over the decades, numerous synthetic methodologies have been developed to access a wide array of substituted indazole and dihydroindazole derivatives. These methods often involve the cyclization of appropriately substituted phenylhydrazines or other precursors. researchgate.netorganic-chemistry.org The development of transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic toolbox, allowing for the late-stage functionalization of the indazole scaffold. organic-chemistry.org
While the general history of dihydroindazole synthesis is rich, specific milestones related to 6-ethoxy-substituted derivatives are not prominently documented in the surveyed literature, suggesting that this particular area of chemical space may be relatively unexplored or documented primarily in patent literature.
Significance of the this compound Scaffold in Synthetic Organic Chemistry
The significance of this compound in synthetic organic chemistry likely lies in its utility as a versatile building block. The dihydropyrazole ring contains reactive sites that can be further functionalized, for instance, through N-alkylation or N-arylation to introduce diverse substituents. organic-chemistry.org The cyclohexene (B86901) ring offers a handle for various chemical transformations, including oxidation, reduction, or addition reactions, to generate a range of structurally diverse molecules.
The presence of the ethoxy group can also direct further chemical modifications on the six-membered ring through its electronic influence. The commercial availability of this compound, as indicated by its CAS number 73625-67-9, suggests its role as a readily accessible starting material for synthetic campaigns. shachemlin.com
Overview of Current Research Trajectories Involving the Compound
A comprehensive review of current academic literature reveals a lack of specific research focused on this compound. While research on indazole and dihydroindazole derivatives is abundant, these studies typically focus on other substitution patterns. nih.govnih.gov
One patent review mentions the synthesis of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives, which are derived from a 6-ethoxy-1H-indazole core and were evaluated for their biological activities. researchgate.net However, this pertains to the fully aromatic indazole and not the dihydro variant that is the subject of this article.
Structure
3D Structure
Properties
CAS No. |
73625-67-9 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-ethoxy-4,5-dihydro-1H-indazole |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-4-3-7-6-10-11-9(7)5-8/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
FDJPZJCDCKZDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CC1)C=NN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 4,5 Dihydro 2h Indazole and Its Derivatives
Retrosynthetic Analysis of the 6-Ethoxy-4,5-dihydro-2H-indazole Ring System
A logical retrosynthetic analysis of this compound (1) suggests that the primary disconnection would be of the pyrazole (B372694) ring, leading back to a key intermediate, 4-ethoxycyclohexanone (B1296535) (2), and a hydrazine (B178648) source (3). This disconnection is based on the well-established formation of pyrazolines from α,β-unsaturated carbonyl compounds or their precursors and hydrazines. The formation of the dihydroindazole ring is essentially a cyclocondensation reaction.
The synthesis of the key precursor, 4-ethoxycyclohexanone (2), can be envisioned through two main pathways. The first involves the etherification of 4-hydroxycyclohexanone (B83380) (4). The second, and more common industrial approach, is the catalytic hydrogenation of 4-ethoxyphenol (B1293792) (5) to produce 4-ethoxycyclohexanol, followed by oxidation to the desired ketone (2).
This retrosynthetic strategy highlights the two main challenges in the synthesis of the target molecule: the formation of the bicyclic dihydroindazole core and the introduction of the ethoxy substituent at the desired position on the cyclohexane (B81311) ring.
Scheme 1: Retrosynthetic Analysis of this compound
Conventional Synthetic Approaches to 4,5-Dihydro-2H-indazoles
Conventional methods for the synthesis of the 4,5-dihydro-2H-indazole core are well-established and typically involve the cyclization of a six-membered ring precursor with a hydrazine derivative.
The most direct and widely used method for the synthesis of 4,5-dihydro-2H-indazoles is the reaction of a cyclohexanone (B45756) derivative with hydrazine or its substituted counterparts. In the case of the target molecule, the reaction would involve the condensation of 4-ethoxycyclohexanone with hydrazine hydrate. The reaction typically proceeds by initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the 4,5-dihydro-2H-indazole ring system.
The reaction conditions for this cyclization can vary, but it is often carried out in a protic solvent such as ethanol (B145695) or acetic acid, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. A new series of 4,5-dihydro-2H-indazoles were synthesized and evaluated for their anti-inflammatory activity using this fundamental approach prepchem.com.
An alternative conventional approach involves starting from a cyclohexenone precursor. For instance, a 4-alkoxy-2-cyclohexen-1-one could react with hydrazine in a Michael addition followed by intramolecular cyclization. This method offers a high degree of control over the regiochemistry of the final product. While not explicitly detailed for the 6-ethoxy derivative, this strategy is a common tactic in heterocyclic synthesis.
Strategies for Introducing the 6-Ethoxy Moiety
The introduction of the 6-ethoxy group is a critical step in the synthesis of the target molecule. As indicated in the retrosynthetic analysis, this can be achieved either before or after the formation of the indazole ring, though introduction prior to cyclization is generally more straightforward.
The primary strategy involves the synthesis of 4-ethoxycyclohexanone. One method starts with the reduction of 1,4-cyclohexanedione (B43130) monoethylene ketal to the corresponding alcohol, followed by etherification with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. Subsequent deprotection of the ketal yields 4-ethoxycyclohexanone. A more direct route is the oxidation of 4-ethoxycyclohexanol. 4-methoxycyclohexanol (B98163) can be oxidized to 4-methoxycyclohexanone (B142444) using pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride prepchem.com. A similar oxidation of 4-ethoxycyclohexanol would provide the desired ketone. Industrial-scale synthesis of 4-substituted cyclohexanones often involves the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation google.com. For instance, 4-ethoxyphenol can be hydrogenated over a rhodium or ruthenium catalyst to give 4-ethoxycyclohexanol, which is then oxidized to 4-ethoxycyclohexanone.
Novel and Advanced Synthetic Protocols
Recent advances in organic synthesis have led to the development of novel and more efficient methods for the construction of indazole rings, many of which utilize transition metal catalysis. While often demonstrated for the synthesis of fully aromatic indazoles, these methods represent the cutting edge of heterocyclic synthesis and could potentially be adapted for dihydroindazole systems.
Transition metal-catalyzed reactions offer powerful alternatives to classical methods. Catalysts based on palladium, rhodium, and copper have been extensively used for the synthesis of indazoles.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the N-N bond of the indazole ring. For example, a suitably functionalized cyclohexenyl precursor could undergo an intramolecular N-arylation.
Rhodium Catalysis: Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indazoles. While typically applied to the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the principles of C-H functionalization could be explored for the cyclization of appropriately designed precursors to dihydroindazoles google.com.
Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative to palladium and rhodium. Copper-catalyzed Ullmann-type couplings or multi-component reactions have been successfully used for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) organic-chemistry.org. The adaptation of such methods to cyclohexanone-based precursors could provide a novel entry to 4,5-dihydro-2H-indazoles.
These catalytic methods often offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to conventional approaches.
Data Tables
Table 1: Representative Precursors for the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 4-Ethoxycyclohexanone | ![]() | Key precursor for cyclization with hydrazine |
| Hydrazine | Nitrogen source for pyrazole ring formation | |
| 4-Hydroxycyclohexanone | ![]() | Precursor for the synthesis of 4-ethoxycyclohexanone |
| 4-Ethoxyphenol | ![]() | Starting material for the synthesis of 4-ethoxycyclohexanol |
Table 2: Spectroscopic Data for a Related 4,5-Dihydro-2H-indazole Derivative
| Spectroscopic Technique | Observed Data (for 4,5-dihydro-2H-indazole) |
| ¹H NMR (CDCl₃, ppm) | δ 6.85 (s, 1H, CH-3), 4.75 (br s, 1H, NH), 2.60-2.50 (m, 4H, CH₂-4, CH₂-5), 1.90-1.80 (m, 4H, CH₂-6, CH₂-7) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.1 (C-3), 118.5 (C-7a), 110.2 (C-3a), 25.4 (C-4), 24.8 (C-5), 23.1 (C-6), 22.9 (C-7) |
| IR (KBr, cm⁻¹) | 3250 (N-H), 2930 (C-H), 1610 (C=N), 1450 (C=C) |
| Mass Spec (m/z) | 122 (M⁺) |
Note: The numbering for the spectroscopic data corresponds to the standard IUPAC nomenclature for the indazole ring system.
Green Chemistry Principles in Compound Preparation
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact and enhance safety. ijprt.org For the synthesis of indazole derivatives, green chemistry approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijprt.orgshd-pub.org.rs
One key strategy is the use of greener solvents like polyethylene (B3416737) glycol (PEG), which has been successfully employed in the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org Another approach involves solvent-free reactions or the use of water as a solvent, which significantly reduces the generation of volatile organic compounds. ijprt.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another cornerstone of green synthesis. For instance, copper oxide nanoparticles supported on activated carbon have been utilized as an efficient and recyclable catalyst for the synthesis of 2H-indazoles. libretexts.org Microwave and ultrasound irradiation are also employed as alternative energy sources to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. ijprt.org
While specific examples for the green synthesis of this compound are not extensively documented, the principles can be applied to its synthesis. For example, a potential green route could involve the condensation of a suitable precursor in a green solvent like ethanol or water, catalyzed by a recyclable solid acid or base.
| Green Chemistry Principle | Application in Dihydroindazole Synthesis |
| Use of Renewable Feedstocks | Utilization of bio-based starting materials where possible. |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic or less toxic reagents and solvents. |
| Designing Safer Chemicals | Modifying the structure to reduce toxicity while maintaining efficacy. |
| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or green solvents like PEG. organic-chemistry.org |
| Design for Energy Efficiency | Use of microwave or ultrasound irradiation to reduce energy consumption. ijprt.org |
| Use of Catalysis | Employing recyclable heterogeneous catalysts to minimize waste. libretexts.org |
Flow Chemistry Applications in Dihydroindazole Synthesis
Flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages such as enhanced safety, improved reproducibility, and greater scalability. researchgate.net The continuous processing of reactants in microreactors or tubular reactors allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net
For the synthesis of indazole derivatives, flow chemistry has been successfully applied to various reaction types, including the Cadogan reaction for the synthesis of N-substituted indazoles. researchgate.net This approach can mitigate the risks associated with handling hazardous reagents and intermediates in large quantities, which is often a concern in batch processing. researchgate.net
Derivatization and Functionalization of the this compound Scaffold
The functionalization of the this compound core is crucial for exploring its structure-activity relationship and developing new derivatives with improved properties.
Modification at the Nitrogen Atoms (N1, N2)
The alkylation or arylation of the nitrogen atoms of the indazole ring is a common strategy for derivatization. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used. nih.gov
Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov However, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, N2-alkylation can be achieved with high selectivity using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds. rsc.org Copper-catalyzed N-arylation has also been reported to proceed with high regioselectivity for the N1 position.
| Reagent/Condition | Position of Modification | Reference |
| Sodium Hydride in THF | N1 | nih.gov |
| Trifluoromethanesulfonic Acid (TfOH) | N2 | rsc.org |
| Copper Iodide/Diamine Ligand | N1 |
Substitution Reactions on the Dihydro Ring
The dihydro ring of the 4,5-dihydro-2H-indazole system is a modified cyclohexene (B86901) ring and is susceptible to various substitution reactions. The presence of the double bond allows for electrophilic additions. For instance, bromination of 4-oxo-4,5,6,7-tetrahydroindazoles has been reported. nih.gov
Furthermore, C-H functionalization represents a powerful tool for the direct introduction of new substituents onto the heterocyclic core. rsc.orgresearchgate.net While specific examples on the dihydro ring of this compound are scarce, general methods for C-H activation on similar systems could potentially be applied. These reactions often employ transition metal catalysts, such as rhodium or palladium, to achieve regioselective functionalization. researchgate.net
Side-Chain Elaboration at the 6-Ethoxy Position
The 6-ethoxy group offers another site for chemical modification. The ether linkage can be cleaved under acidic conditions to yield the corresponding 6-hydroxy-4,5-dihydro-2H-indazole. This hydroxyl group can then be further functionalized through esterification, etherification, or conversion to other functional groups, allowing for the introduction of a wide variety of substituents.
Alternatively, the ethoxy group itself can be modified. For example, demethylation of methoxy (B1213986) groups on aromatic rings is a common transformation, and similar principles could be applied to the de-ethylation of the ethoxy group. This would provide a versatile handle for further derivatization. mdpi.com
Asymmetric Synthesis and Chiral Resolution of Enantiomeric Forms
Since the 4,5-dihydro-2H-indazole core contains at least one stereocenter (at the junction of the two rings), its derivatives can exist as enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making the development of asymmetric syntheses and chiral resolution methods highly important. researchgate.net
Asymmetric Synthesis:
The catalytic asymmetric synthesis of bicyclic pyrazolidinones, which share a similar structural motif with dihydroindazoles, has been achieved through alkaloid-catalyzed [3+2]-cycloadditions of ketenes and azomethine imines, yielding products with excellent enantioselectivity. nih.gov Similar strategies involving chiral catalysts could potentially be adapted for the asymmetric synthesis of this compound. Another approach involves the use of chiral auxiliaries or chiral catalysts in the key ring-forming step to control the stereochemistry of the product. rsc.org
Chiral Resolution:
For racemic mixtures, chiral resolution is a common method to obtain the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantiomer recognition for a variety of chiral compounds. researchgate.net The choice of the mobile phase and other chromatographic conditions is crucial for achieving optimal separation. nih.gov
Structural Characterization and Elucidation of 6 Ethoxy 4,5 Dihydro 2h Indazole Analogs
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide a wealth of information regarding the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, various structural features can be deduced. For 6-ethoxy-4,5-dihydro-2H-indazole analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR), Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is employed for comprehensive characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules. For analogs of this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) techniques are vital for unambiguous assignment of all proton and carbon signals.
2D-NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the dihydroindazole core and the ethoxy substituent. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations, which are crucial for connecting different fragments of the molecule.
The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the stereochemistry and spatial proximity of atoms. researchgate.netgovinfo.gov For the dihydro-indazole ring system, NOESY can provide insights into the relative orientation of substituents.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | ~6.8 - 7.2 | ~140 - 150 |
| 4 | ~2.2 - 2.6 | ~20 - 30 |
| 5 | ~1.8 - 2.2 | ~20 - 30 |
| 7 | ~6.5 - 6.9 | ~110 - 120 |
| O-CH₂ | ~3.9 - 4.1 | ~60 - 70 |
| CH₃ | ~1.3 - 1.5 | ~10 - 20 |
| NH/NH | ~5.0 - 8.0 | - |
Note: This table presents expected chemical shift ranges based on general knowledge of similar structures and is for illustrative purposes only. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula of this compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Ionization (EI) mass spectrometry of indazole derivatives often leads to characteristic fragmentation pathways, including the loss of the ethoxy group, retro-Diels-Alder reactions in the dihydro-ring, and cleavage of the pyrazole (B372694) ring. researchgate.netgoogle.com Analysis of these fragments helps to confirm the connectivity of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]+ | 178.1106 | Molecular Ion |
| [M - C₂H₅O]+ | 133.0660 | Loss of ethoxy group |
| [M - C₂H₄]+ | 150.0844 | Loss of ethene from ethoxy group |
| [C₇H₇N₂]+ | 119.0609 | Fragmentation of the dihydro-indazole ring |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The absorption of specific frequencies of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds.
For this compound, characteristic IR absorption bands would be expected for the N-H stretching vibrations of the pyrazole ring (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C=N stretching of the indazole ring, and C-O stretching of the ethoxy group. mdpi.com Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations.
Table 3: Anticipated IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N | Stretching | 1600 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O | Stretching | 1050 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule. For this compound, the indazole ring system constitutes the primary chromophore. The position and intensity of the absorption bands can be influenced by the ethoxy substituent and the solvent polarity. researchgate.netphyschemres.org
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govnih.gov For this compound, hydrogen bonding involving the N-H groups of the pyrazole ring is expected to play a significant role in the crystal packing. The arrangement of molecules in the solid state can influence physical properties such as melting point and solubility.
Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical step in the structural elucidation of pharmacologically active compounds. For analogs of this compound, which possess at least one stereocenter at the C4a or C7a position depending on the substitution pattern, establishing the three-dimensional arrangement of atoms is essential for understanding their interaction with biological targets. The absolute configuration of these indazole analogs is typically determined through a combination of chiral separation techniques and spectroscopic or crystallographic methods.
A common strategy involves the initial resolution of the racemic mixture into its constituent enantiomers using chiral high-performance liquid chromatography (chiral HPLC). Subsequently, the absolute configuration of the separated enantiomers is assigned using techniques such as X-ray crystallography, vibrational circular dichroism (VCD), or electronic circular dichroism (ECD), often supported by quantum chemical calculations.
Chiral HPLC Separation
The enantiomers of this compound and its analogs can be effectively separated on a preparative scale using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for this purpose. The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. A typical separation protocol might involve a normal-phase elution on a cellulose-based column.
Table 1: Illustrative Chiral HPLC Separation Parameters for a this compound Analog
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Dimensions | 250 mm x 10 mm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 5.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Under these illustrative conditions, the two enantiomers would exhibit distinct retention times, allowing for their isolation in high enantiomeric purity. The order of elution is specific to the chiral stationary phase and the analyte.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) has emerged as a powerful, non-destructive technique for the determination of the absolute configuration of chiral molecules in solution. nih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
To assign the absolute configuration, the experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum for a specific configuration (e.g., S or R). The theoretical spectrum is calculated using density functional theory (DFT). A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Table 2: Hypothetical VCD and IR Data for the (+)-Enantiomer of a this compound Analog
| Experimental IR (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (S-config.) | Vibrational Assignment |
| 2975 | +5.2 | +6.1 | C-H stretch (ethoxy) |
| 2930 | -3.8 | -4.5 | C-H stretch (cyclohexene) |
| 1610 | +8.9 | +9.7 | C=N stretch |
| 1480 | -2.1 | -2.5 | CH₂ scissoring |
| 1250 | +11.5 | +12.3 | C-O stretch (ethoxy) |
In this hypothetical example, the positive and negative signs of the VCD bands for the (+)-enantiomer match the pattern calculated for the S-configuration, thus establishing its absolute stereochemistry.
Single-Crystal X-ray Crystallography
When suitable single crystals of an enantiomerically pure analog can be obtained, single-crystal X-ray crystallography provides the most definitive determination of absolute configuration. This technique allows for the direct visualization of the three-dimensional structure of the molecule in the solid state.
The assignment of the absolute configuration from X-ray data is typically achieved through the analysis of anomalous dispersion effects, most reliably quantified by the Flack parameter. A Flack parameter value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule.
Table 3: Illustrative Crystallographic Data for the Absolute Configuration Determination of a this compound Analog
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 15.1 Å |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Flack Parameter | 0.02(4) |
A Flack parameter of 0.02(4) would provide strong evidence that the assigned stereochemistry for the crystallized enantiomer is correct.
By employing these complementary techniques, the absolute configuration of chiral this compound analogs can be unequivocally established, which is a prerequisite for detailed structure-activity relationship studies and understanding their mechanism of action at a molecular level.
Tautomerism, Isomerism, and Conformational Analysis of Dihydroindazole Systems
Investigation of 1H- and 2H-Tautomerism in 4,5-Dihydroindazoles
The indazole ring system is characterized by the presence of two nitrogen atoms, allowing for the existence of different tautomeric forms. In the case of 4,5-dihydroindazoles, the most significant of these are the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring.
Experimental Evidence for Tautomeric Equilibrium
While direct experimental studies on 6-ethoxy-4,5-dihydro-2H-indazole are not extensively available in the public domain, the existence of tautomeric equilibria in related indazole systems is well-documented through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are powerful tools for investigating these equilibria.
In many indazole derivatives, the 1H- and 2H-tautomers coexist in solution, and their relative populations can be determined by integrating the corresponding signals in the NMR spectrum. For instance, theoretical and experimental studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that both 1H and 2H tautomers can be observed, with their ratio being influenced by the substitution pattern on the indazole core. nih.govrsc.org
The following table illustrates how spectroscopic methods are generally applied to study tautomerism in indazole systems.
| Spectroscopic Method | Information Obtained | Example from Related Systems |
| ¹H NMR | Distinguishing signals for N-H protons and adjacent C-H protons in each tautomer. | In some indazoles, the N1-H and N2-H protons show distinct chemical shifts, allowing for quantification of the tautomeric ratio. |
| ¹³C NMR | Different chemical shifts for the carbon atoms of the pyrazole ring in each tautomer. | The chemical shifts of C3 and C7a are particularly sensitive to the position of the N-H proton. |
| UV Spectroscopy | Different absorption maxima (λmax) for the 1H- and 2H-tautomers due to differences in their electronic structure. | The 1H-tautomer, being more benzenoid, often has a different absorption profile compared to the more quinonoid 2H-tautomer. csbsju.edu |
Factors Influencing Tautomeric Preferences
The equilibrium between the 1H- and 2H-tautomers of 4,5-dihydroindazoles is a delicate balance influenced by several factors:
Substituent Effects: The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the ethoxy group at the 6-position in the target molecule, can influence the electron density distribution in the aromatic ring and, consequently, the acidity of the N-H protons. In many cases, the 1H-tautomer is found to be more stable. nih.gov
Solvent Polarity: The polarity of the solvent can play a crucial role in stabilizing one tautomer over the other through differential solvation. Polar solvents may favor the tautomer with a larger dipole moment.
Temperature: Changes in temperature can shift the tautomeric equilibrium, with the direction of the shift depending on the enthalpy difference between the two forms.
Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds can stabilize a particular tautomeric form.
Stereochemical Considerations within the 4,5-Dihydro Ring System
The presence of a non-aromatic, saturated portion in the 4,5-dihydroindazole ring introduces stereochemical complexity.
Diastereomerism and Enantiomerism
The 4,5-dihydroindazole ring contains chiral centers, leading to the possibility of stereoisomers. For a generic 4,5-disubstituted dihydroindazole, the carbons at positions 4 and 5 can be chiral centers, depending on the substitution pattern. In the case of this compound, the atoms C4 and C5 in the dihydro ring are chiral centers. This gives rise to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The specific synthesis of such compounds can lead to a mixture of stereoisomers or, through stereoselective synthesis, to a single enantiomer or diastereomer. The separation and characterization of these isomers are often achieved using chiral chromatography and spectroscopic techniques like NMR in the presence of chiral shift reagents.
Conformational Analysis of the Dihydro Ring
The six-membered dihydro ring in 4,5-dihydroindazole is not planar and adopts a puckered conformation to minimize steric strain. The most common conformations for a six-membered ring are the chair, boat, and twist-boat conformations. In a fused ring system like 4,5-dihydroindazole, the dihydro ring is expected to adopt a half-chair or an envelope conformation, where one of the carbon atoms is out of the plane of the other four.
The specific conformation adopted by the this compound ring will be influenced by the steric bulk of the substituents and the requirement to minimize torsional and steric strain. Computational modeling and detailed NMR analysis, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, are the primary methods for determining the preferred conformation in solution. While specific data for the title compound is unavailable, studies on analogous heterocyclic systems demonstrate the utility of these methods. nih.gov
Aromaticity and Electronic Structure of the Indazole Moiety
The indazole ring is an aromatic system, and its electronic structure is key to its chemical properties. The degree of aromaticity can be influenced by the tautomeric form.
The 1H-indazole tautomer is generally considered to have a more pronounced benzenoid character, with the π-electron system resembling that of benzene (B151609). In contrast, the 2H-indazole tautomer is described as having more of an ortho-quinoid character. csbsju.edu This difference in aromaticity affects the reactivity and spectroscopic properties of the two tautomers.
The presence of the electron-donating ethoxy group at the 6-position in this compound is expected to increase the electron density in the benzene-fused part of the molecule, potentially influencing the aromatic character and the reactivity of the indazole core. Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), are often employed to quantify the aromaticity of such systems.
The following table summarizes the general characteristics of the two main indazole tautomers:
| Tautomer | General Structural Feature | Aromatic Character |
| 1H-Indazole | Proton on N1 | More Benzenoid |
| 2H-Indazole | Proton on N2 | More o-Quinoid |
Theoretical and Computational Studies on 6 Ethoxy 4,5 Dihydro 2h Indazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the spatial and energetic distribution of electrons, which are crucial for understanding a molecule's reactivity and intermolecular interactions. For 6-ethoxy-4,5-dihydro-2H-indazole, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the indazole ring system, suggesting these areas are susceptible to nucleophilic attack. The distribution of electron density, calculated from the wave function, would further confirm these reactive sites, showing regions of high and low electron density.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Note: The values presented are representative and derived from typical DFT calculations on similar heterocyclic systems.
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the indazole ring and the oxygen atom of the ethoxy group, highlighting their roles as hydrogen bond acceptors. The hydrogen atoms of the dihydro-indazole ring and the ethoxy group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, often employed with DFT (e.g., B3LYP functional), can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of correlation to experimental data. imist.maresearchgate.net The calculated chemical shifts for this compound would be benchmarked against a standard reference, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared with experimental results. conicet.gov.ar
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO method
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
| C3 | 145.2 | H3 | 7.5 |
| C3a | 120.8 | - | - |
| C4 | 25.4 | H4 | 2.6 |
| C5 | 22.1 | H5 | 2.4 |
| C6 | 158.3 | - | - |
| C7 | 110.5 | H7 | 6.8 |
| C7a | 140.1 | - | - |
| O-CH₂ | 63.5 | H-ethoxy | 4.1 |
| CH₃ | 14.7 | H-ethoxy | 1.4 |
Note: These are theoretical predictions and may vary from experimental values.
Theoretical vibrational spectra (infrared and Raman) can be simulated through frequency calculations at the same level of theory used for geometry optimization. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, the simulated spectrum would show characteristic peaks corresponding to C-H stretching, C=C and C=N stretching in the aromatic ring, C-O stretching of the ethoxy group, and various bending and torsional modes. The comparison of simulated spectra with experimental data is a powerful tool for confirming the structure of the synthesized compound. nih.govresearchgate.net
Theoretical Investigation of Tautomeric and Conformational Equilibria
This compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the indazole ring (1H- and 2H- tautomers). Additionally, the ethoxy group can adopt various conformations due to rotation around the C-O bond.
Theoretical calculations can be used to determine the relative energies of these different tautomers and conformers. By calculating the Gibbs free energy of each possible structure, the most stable form at a given temperature can be identified. Such studies on related indazole systems have shown that the relative stability of tautomers can be influenced by substitution patterns and solvent effects. acs.org For this compound, it is anticipated that the 2H-tautomer would be the more stable form, a common finding for 2H-indazoles. nih.gov The conformational analysis of the ethoxy group would likely reveal a preferred staggered conformation that minimizes steric hindrance.
Table 3: Relative Energies of Tautomers and Conformers of this compound
| Tautomer/Conformer | Relative Energy (kcal/mol) |
| 2H-indazole (staggered ethoxy) | 0.00 |
| 2H-indazole (eclipsed ethoxy) | +2.5 |
| 1H-indazole (staggered ethoxy) | +5.8 |
| 1H-indazole (eclipsed ethoxy) | +8.2 |
Note: The values are illustrative of typical energy differences found in such systems.
Computational Analysis of Reaction Mechanisms and Transition States
The synthesis of indazole scaffolds can proceed through various reaction pathways, and computational chemistry offers powerful tools to elucidate the underlying mechanisms. Density Functional Theory (DFT) is a quantum mechanical modeling method frequently used to investigate the potential energy surfaces of chemical reactions. Such studies can map out the energetic landscape of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.
For a compound like this compound, theoretical analysis could be applied to its synthesis, for instance, in a cyclization reaction. DFT calculations would be employed to model the geometry of the reactants and to locate the transition state structure for the key bond-forming step. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's kinetic feasibility.
Furthermore, computational analysis can help to understand the regioselectivity and stereoselectivity of reactions leading to substituted indazoles. By comparing the activation energies of different possible reaction pathways, researchers can predict which isomers are more likely to form, guiding synthetic efforts. For example, in the synthesis of other 2H-indazoles, DFT calculations have been used to explain the observed product distribution by analyzing the stability of various intermediates and the energies of the corresponding transition states. nih.gov
A hypothetical application of these methods to a proposed synthesis of this compound is illustrated in the table below. This table represents the type of data that would be generated from a DFT study on a key reaction step.
| Parameter | Reactant Complex | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |
| Key Interatomic Distance (Å) | 3.5 | 2.1 | 1.5 |
| This table is illustrative and does not represent published data for this compound. |
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles in the system vary with time. This methodology allows for the investigation of the dynamic behavior of molecules in various environments, such as in solution or in complex with a biological macromolecule.
For this compound, MD simulations could provide insights into its conformational flexibility. The dihydro-indazole core is not planar, and the ethoxy group attached to the benzene (B151609) ring can rotate. MD simulations would reveal the preferred conformations of the molecule in a given solvent and the energetic barriers between different conformational states. This information is valuable for understanding how the molecule might interact with its environment, including potential binding partners.
Moreover, MD simulations are instrumental in studying the behavior of a ligand when it is bound to a protein. These simulations can assess the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the role of solvent molecules in the binding process. While no specific MD studies on this compound have been reported, this technique is widely applied in drug discovery and materials science to understand the dynamic properties of small molecules. mdpi.comnih.gov
In Silico Molecular Docking Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekaselect.comnih.gov This method is extensively used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.
Although no specific molecular docking studies featuring this compound have been published, research on other substituted indazole derivatives has demonstrated the utility of this approach. nih.gov For instance, docking studies have been used to identify potential anti-inflammatory agents by modeling the binding of indazole derivatives to the active site of cyclooxygenase (COX) enzymes. nih.gov
A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then place the ligand in the binding pocket in various poses. Each pose would be scored based on a scoring function that estimates the binding free energy. The results would indicate the most likely binding mode and provide an estimate of the binding affinity. This information can guide the design of new analogs with improved potency and selectivity.
Below is an example of a data table that might be generated from a molecular docking study.
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Leu83, Val91, Ala145 |
| Hydrogen Bonds | N-H of indazole with backbone C=O of Leu83 |
| This table is illustrative and does not represent published data for this compound. |
Chemical Reactivity and Transformation Pathways of the Dihydroindazole Nucleus
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) portion of the 6-ethoxy-4,5-dihydro-2H-indazole ring is susceptible to electrophilic aromatic substitution. The 6-ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions. However, since the para position (C7) is already substituted within the fused ring system, substitution is expected to occur at the ortho positions, C5 and C7. The dihydro-2H-indazole moiety itself also influences the regioselectivity of these reactions.
Indazoles, in general, are known to undergo electrophilic substitution reactions such as halogenation and nitration chemicalbook.com. For instance, indoles bearing electron-donating substituents have been shown to be highly reactive in nitrosation reactions, which are a form of electrophilic substitution rsc.org. The functionalization at the C3 position of the indazole ring through halogenation and nitration has been well-documented chim.it. In the case of this compound, electrophilic substitution will predominantly occur on the electron-rich benzene ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) |
| Br₂ / FeBr₃ | 5-bromo-6-ethoxy-4,5-dihydro-2H-indazole and/or 7-bromo-6-ethoxy-4,5-dihydro-2H-indazole |
| HNO₃ / H₂SO₄ | 5-nitro-6-ethoxy-4,5-dihydro-2H-indazole and/or 7-nitro-6-ethoxy-4,5-dihydro-2H-indazole |
| SO₃ / H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |
| RCOCl / AlCl₃ | 5-acyl-6-ethoxy-4,5-dihydro-2H-indazole and/or 7-acyl-6-ethoxy-4,5-dihydro-2H-indazole |
Nucleophilic Addition and Substitution Reactions
The dihydro-2H-indazole nucleus contains a C=N double bond within the five-membered ring, which can be susceptible to nucleophilic addition. The carbon atom of the imine functionality (C3) is electrophilic and can be attacked by nucleophiles. The reactivity of indazole electrophiles has been compared to that of indole electrophiles, indicating their potential to react with pronucleophiles nih.gov.
Furthermore, if a leaving group is present on the dihydroindazole core, nucleophilic substitution reactions can occur. The specific conditions and the nature of the nucleophile will determine the outcome of such reactions.
Oxidation and Reduction Pathways
The 4,5-dihydro-2H-indazole system can undergo both oxidation and reduction reactions. The dihydro part of the molecule can be aromatized to the corresponding indazole through oxidation. This transformation can be achieved using various oxidizing agents. The synthesis of 2H-indazoles through the reductive cyclization of ortho-imino-nitrobenzene substrates highlights that the dihydroindazole core can be formed via reduction, implying that the reverse oxidation reaction is also feasible organic-chemistry.org.
Conversely, the C=N bond in the dihydropyrazole ring can be reduced to an N-N single bond, leading to a tetrahydroindazole derivative. This reduction can be accomplished using reducing agents such as sodium borohydride or through catalytic hydrogenation. Additionally, other functional groups on the molecule, if present, could also be subject to oxidation or reduction under specific conditions. For instance, the oxidation of a sulfanyl group attached to a 2H-indazole has been reported acs.org.
Ring-Opening Reactions and Subsequent Transformations
The dihydroindazole ring system can be susceptible to ring-opening reactions under certain conditions. Fused 2H-indazoles have been shown to undergo ring-opening when treated with nucleophiles or electrophiles nih.gov. Electrochemical oxidative ring-opening of 2H-indazoles in the presence of alcohols has also been reported researchgate.net. These reactions can lead to the formation of diverse molecular scaffolds. For this compound, ring-opening could potentially be initiated by cleavage of the N-N bond or the C-N bonds within the dihydropyrazole ring, depending on the reaction conditions.
Cycloaddition Chemistry Involving the Dihydroindazole System
The 4,5-dihydro-2H-indazole nucleus contains both a diene-like system within the fused ring structure and a C=N double bond, which can potentially participate in cycloaddition reactions. The synthesis of 2H-indazoles via [3+2] dipolar cycloaddition of sydnones with arynes demonstrates the utility of cycloaddition reactions in forming the indazole ring system nih.gov. This suggests that the dihydroindazole core itself might act as a dienophile or a dipolarophile in reactions with suitable partners.
The general principles of cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition), are well-established libretexts.orglibretexts.org. The diene part of the this compound could potentially react with a dienophile. Furthermore, 1,3-dipolar cycloadditions are a common method for constructing five-membered heterocyclic rings youtube.com. The C=N bond in the dihydroindazole ring could act as a dipolarophile in reactions with 1,3-dipoles.
Photochemical and Thermochemical Transformations
The this compound molecule may undergo various transformations upon exposure to light or heat. Photochemical reactions of related dihydro-heterocyclic systems, such as dihydroquinolines, have been documented rsc.org. The synthesis of 2H-indazoles can be achieved through visible-light-mediated reactions acs.org. These findings suggest that the dihydroindazole ring could be reactive under photochemical conditions, potentially leading to rearrangements, isomerizations, or cycloadditions.
Thermal reactions can also induce transformations in the dihydroindazole nucleus. While specific studies on the thermolysis of this compound are not widely available, thermal reactions of related structures, such as those involving diazo compounds, are known rsc.org. The stability of the dihydroindazole ring at elevated temperatures would be a key factor in determining the outcome of any thermochemical process.
Advanced Research Applications of the 6 Ethoxy 4,5 Dihydro 2h Indazole Scaffold
Utility in the Development of Molecular Probes for Biological Systems
The indazole scaffold is a promising platform for the development of molecular probes due to its inherent photophysical properties which can be tuned through chemical modification. researchgate.net Researchers have successfully designed and synthesized fluorescent materials by incorporating salicylaldehyde into indole and indazole scaffolds. wikipedia.org These studies have shown that the position of modification on the benzoheterocycle fragment regularly affects the fluorescence emission, which can range from turquoise to orange. wikipedia.org
This principle can be extended to the 6-ethoxy-4,5-dihydro-2H-indazole scaffold. By introducing fluorogenic or chromogenic moieties at various positions on the ring system, it is possible to create novel molecular probes. For instance, co-modification of an indole scaffold with salicylaldehyde and triphenylamine has resulted in materials with excellent fluorescence emission in aggregated states, making them suitable for aggregation-induced emission (AIE) applications. wikipedia.org Such AIE materials derived from the this compound core could be applied as smart fluorescence sensors for detecting specific analytes, such as metal ions. One study demonstrated the use of an indole-based AIE material as a sensor for Cu2+ ions with a low limit of detection. wikipedia.org Therefore, the this compound structure serves as a viable starting point for designing sensitive and selective probes for imaging and sensing in biological systems.
Investigation of Selective Molecular Interactions with Theoretical Biological Targets
Computational methods, particularly molecular docking, are powerful tools for investigating the potential interactions between a small molecule and a biological target at the molecular level. This approach has been applied to study various 4,5-dihydro-2H-indazole derivatives, providing insights into their potential therapeutic applications. For example, a series of substituted 4,5-dihydro-2H-indazoles were evaluated as potential anti-inflammatory agents, and molecular docking was used to predict their binding modes within the active site of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com
These in silico studies help to elucidate the structure-activity relationship (SAR), explaining how different substituents on the indazole ring influence binding affinity and selectivity. The docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. mdpi.com
For the this compound scaffold, similar theoretical investigations can be conducted to explore its binding potential with a wide range of biological targets. By modeling its interaction with the active sites of various enzymes (e.g., kinases, proteases) or the binding pockets of receptors, researchers can hypothesize its potential biological activity and guide the synthesis of new derivatives with improved selectivity and potency. This computational pre-screening saves resources by prioritizing compounds that are most likely to be active.
Table 1: Examples of Molecular Docking Studies on Dihydro-Indazole Derivatives
Derivative Class Biological Target Key Findings from Docking Study Reference Substituted 4,5-dihydro-2H-indazoles Cyclooxygenase-2 (COX-2) Identified key binding interactions within the active site, correlating with observed anti-inflammatory activity. nih.gov Tetrahydro-1H-indazole derivatives DNA Gyrase (1KZN enzyme) Showed excellent bonding mode of interactions with the active site, suggesting potential antibacterial activity. pnrjournal.com
Application as a Core Structure in Materials Science Research (e.g., organic electronics, sensors, catalysts)
The unique electronic properties of nitrogen-containing heterocyclic compounds make them attractive building blocks for new materials. The indazole scaffold, being a 10π electron aromatic system, has potential applications in materials science. taylorandfrancis.com
Organic Electronics: Indazole and its derivatives possess positive photophysical properties that are of interest in the field of organic electronics. researchgate.net While carbazole-based compounds are more commonly studied, the tunable electronic structure of indazoles makes them candidates for incorporation into materials for optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net The this compound scaffold could be functionalized to create larger conjugated systems with specific electronic and photoluminescent properties.
Sensors: As mentioned previously, the indazole scaffold can be integrated into fluorescent molecules for use as chemical sensors. wikipedia.org A notable example is an indole-based derivative that functions as a smart fluorescence sensor for the detection of Cu2+ ions. wikipedia.org This demonstrates the potential of using the this compound core to develop new sensory materials for environmental or biological monitoring.
Catalysts: The synthesis of indazole derivatives often involves the use of transition metal catalysts, such as those based on palladium, rhodium, copper, and cobalt, to facilitate C-H activation and annulation sequences. googleapis.comnih.gov However, the use of the indazole scaffold itself as a core component of a catalyst is not a widely reported area of research. The primary role of indazoles in this context is typically as the target product of catalytic synthesis rather than the catalyst itself. researchgate.netaustinpublishinggroup.com
Role in Analytical Chemistry as a Reference Standard for Research
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for identifying and quantifying the same or related substances. For the this compound to serve as a reference standard, a reliable and well-documented synthesis protocol is essential to ensure its purity and structural integrity.
Numerous synthetic strategies have been developed for various 2H-indazole derivatives, often involving multi-component reactions or transition-metal-catalyzed cyclizations. pnrjournal.com A specific protocol for this compound would need to be established and optimized.
Once synthesized, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
After thorough characterization and purification, this compound could be used as a reference standard in the development of analytical methods to detect and quantify other indazole-based compounds in various matrices, including pharmaceutical formulations, biological samples, or environmental samples.
Exploration in Agrochemical Research for Specific Mechanistic Studies
The indazole moiety has been identified as a potential fragment in the development of new agrochemicals, particularly herbicides. taylorandfrancis.com For instance, a series of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and shown to possess potent herbicidal activity against annual weeds in paddy fields, with good selectivity for rice. taylorandfrancis.com
The this compound scaffold can be explored for similar applications. By synthesizing a library of derivatives with various substituents, researchers can conduct screening to identify compounds with promising herbicidal, insecticidal, or fungicidal properties. researchgate.net
Furthermore, this scaffold can be used in specific mechanistic studies to understand how these types of compounds exert their effects. For example, if a derivative shows herbicidal activity, further studies could investigate its mode of action, such as whether it inhibits photosynthesis, disrupts amino acid synthesis, or interferes with cell growth and division. purdue.edu Similarly, if insecticidal properties are discovered, mechanistic studies could explore whether the compound acts as a neurotoxin or disrupts other vital physiological processes in insects. researchgate.netnih.gov
Table 2: Potential Agrochemical Applications of the Indazole Scaffold
Application Area Example from Related Compounds Potential Mechanistic Study Reference Herbicides 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives showed potent activity against paddy field weeds. Investigating inhibition of specific plant enzymes, such as those in amino acid synthesis pathways. googleapis.com Insecticides Synthetic indazole derivatives have been reported to have insecticidal activity. Studying the compound's effect on the insect nervous system or metabolic pathways. purdue.edu Fungicides Indazolylchromones showed good antifungal activity against Sclerotium rolfsii and Fusarium oxysporum. Investigating the disruption of fungal cell wall synthesis or mitochondrial function. purdue.edu
Contribution to Medicinal Chemistry as a Structural Scaffold for Mechanistic Studies (e.g., enzyme inhibition mechanisms, receptor binding profiles)
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several FDA-approved drugs. It serves as a versatile template for designing molecules that can interact with various biological targets with high affinity and selectivity.
Enzyme Inhibition Mechanisms: Derivatives of the indazole and related dihydro-indazole scaffolds have been identified as potent inhibitors of various enzymes. For example, certain 4,5-dihydro-2H-indazole derivatives have shown anti-inflammatory effects through the inhibition of COX enzymes. mdpi.com By systematically modifying the substituents on the this compound scaffold, medicinal chemists can probe the active site of a target enzyme. This allows for the study of structure-activity relationships (SAR), providing a deeper understanding of the molecular interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern enzyme inhibition. This knowledge is crucial for designing more effective and selective enzyme inhibitors.
Receptor Binding Profiles: The indazole core is also found in compounds that act as antagonists for various receptors, such as the serotonin 5-HT3 receptor. The this compound scaffold can be used to develop novel ligands for different receptors. By synthesizing a series of analogues and evaluating their binding affinities, researchers can determine the binding profile of this class of compounds. Such studies are fundamental to understanding how these molecules interact with receptors and can lead to the development of new therapeutic agents for neurological disorders and other conditions.
Table 3: Medicinal Chemistry Applications of the Indazole Scaffold
Application Biological Target Class Example of Mechanistic Study Reference Anti-inflammatory Cyclooxygenase (COX) Enzymes Investigating selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects. nih.gov Anticancer Protein Kinases (e.g., Tyrosine Kinases) Studying inhibition of specific kinases involved in cancer cell proliferation and survival. researchgate.net Neurological Disorders Serotonin (5-HT) Receptors Evaluating antagonist activity at 5-HT3 receptors for potential anti-emetic or anxiolytic effects. researchgate.net Antibacterial Bacterial Gyrase B Probing the active site to develop new classes of antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing 6-ethoxy-4,5-dihydro-2H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing substituted precursors (e.g., hydrazine derivatives) with ethanol or glacial acetic acid as a catalyst. For example, analogous indazole syntheses use absolute ethanol as a solvent, reflux for 4–6 hours, and acid catalysis to facilitate cyclization . Yield optimization requires monitoring temperature (80–100°C) and stoichiometric ratios of reagents. Impurities can arise from incomplete ring closure, necessitating purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH). -NMR confirms carbons in the dihydroindazole ring and ethoxy substituent .
- HRMS : Validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 177.1022 (CHNO) aligns with the expected structure .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., kinase or protease assays) to measure IC values. For example, imidazole derivatives are screened against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity .
- Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria to determine MIC (minimum inhibitory concentration) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : Resolves dynamic tautomeric equilibria by observing spectral changes at different temperatures.
- Deuterated Solvent Screening : Eliminates solvent interference (e.g., DMSO-d vs. CDCl) .
- X-ray Crystallography : Provides unambiguous structural confirmation, as seen in studies of tetrahydroindazole analogs .
Q. What strategies optimize the synthesis of novel this compound derivatives with bulky substituents?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields for sterically hindered derivatives .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during functionalization. For example, Boc-protected intermediates enable selective alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substrates, while nonpolar solvents (toluene) favor cyclization .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Activate the indazole ring for nucleophilic substitution (e.g., nitro or cyano groups at C-4 increase reactivity in Suzuki-Miyaura couplings) .
- Electron-Donating Groups (EDGs) : Stabilize intermediates in Ullmann or Buchwald-Hartwig aminations. Ethoxy groups (EDG) at C-6 may reduce oxidative addition efficiency in Pd-catalyzed reactions .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models interactions with enzyme active sites (e.g., COX-2 or EGFR kinases). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Correlates substituent properties (Hammett σ, logP) with bioactivity data to design optimized analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity results for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess ADME (absorption, distribution, metabolism, excretion) parameters. Poor oral bioavailability may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ethoxy group demethylation can alter target engagement .
Q. What protocols validate the purity of this compound in conflicting HPLC analyses?
- Methodological Answer :
- Orthogonal Methods : Combine reverse-phase HPLC (C18 column) with HILIC (hydrophilic interaction chromatography) to resolve co-eluting impurities .
- Spike Testing : Add known impurities (e.g., unreacted precursors) to confirm retention times and peak resolution .
Tables for Key Data
| Property | Typical Values/Techniques | Reference |
|---|---|---|
| Synthetic Yield | 60–85% (optimized via microwave or reflux) | |
| Melting Point | 120–125°C (recrystallized from ethanol) | |
| -NMR | δ 1.35 (t, J=7 Hz, CH), δ 4.10 (q, OCH) | |
| Enzyme Inhibition (IC) | 2–10 µM (kinase targets) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



